Intramolecular Hydrogen‑Bond Energy Provides Scaffold‑Level Differentiation from Non‑Cyclized Diamide Analogs
The I45DC scaffold, including the target compound, benefits from an intramolecular hydrogen bond (IMHB) that stabilizes a purine‑mimicking conformation. This IMHB was quantified as 14 ± 1 kcal/mol in DMSO‑d6 at 3 mM for a representative I45DC model structure [1]. Non‑cyclized diamide analogs lack this IMHB, resulting in a more flexible ensemble that cannot reliably present the hydrogen‑bond donor/acceptor pattern required for ATP‑site recognition.
| Evidence Dimension | Intramolecular hydrogen bond energy |
|---|---|
| Target Compound Data | 14 ± 1 kcal/mol (scaffold model in DMSO‑d6, 3 mM) |
| Comparator Or Baseline | Non‑cyclized diamide analogs: no measurable IMHB |
| Quantified Difference | ≈14 kcal/mol IMHB absent in non‑cyclized comparators |
| Conditions | DMSO‑d6, 3 mM concentration, model I45DC structure |
Why This Matters
Procuring a compound with a pre‑organized, hydrogen‑bond‑locked conformation is critical when the research objective is ATP‑competitive kinase inhibition, as the IMHB directly gates binding competence.
- [1] Baures, P. W. et al. Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. Cryst. Growth Des. 2002, 2. DOI: 10.1021/cg025549j. View Source
